Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Description

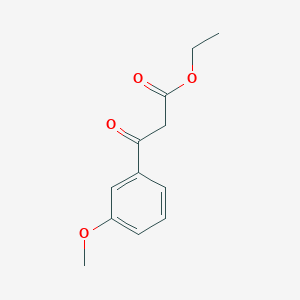

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPPVAYPZOORBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374883 | |

| Record name | ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27834-99-7 | |

| Record name | ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27834-99-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is a β-keto ester of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and general reactivity, supported by detailed experimental protocols and logical diagrams to facilitate its use in a research and development setting.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in the public domain, a combination of computed data from reliable sources and experimental data for its close structural isomer, Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, provides valuable insights.

Table 1: General and Computed Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | PubChem[1] |

| Molecular Weight | 222.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 27834-99-7 | PubChem[1] |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC(=CC=C1)OC | PubChem[1] |

| InChI Key | FDPPVAYPZOORBP-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.8 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |

| Rotatable Bond Count | 5 | PubChem (Computed)[1] |

| Exact Mass | 222.08920892 g/mol | PubChem (Computed)[1] |

| Monoisotopic Mass | 222.08920892 g/mol | PubChem (Computed)[1] |

| Topological Polar Surface Area | 52.6 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 16 | PubChem (Computed)[1] |

Table 2: Experimental Physical Properties of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (para-isomer)

| Property | Value | Source |

| Density | 1.160 g/mL at 20 °C | ChemBK[2] |

| Boiling Point | 154 °C at 1 hPa | ChemBK[2] |

| Flash Point | 115 °C | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While the raw spectral data is not publicly available, its existence has been confirmed in spectral databases.[1]

Table 3: Spectroscopic Data Summary

| Technique | Database Availability |

| ¹³C NMR | SpectraBase[1] |

| ATR-IR | SpectraBase (Source: Aldrich)[1] |

| Raman | SpectraBase[1] |

Chemical Reactivity and Stability

This compound, as a β-keto ester, exhibits a rich and versatile chemical reactivity. The presence of acidic α-hydrogens between the two carbonyl groups makes it a potent nucleophile upon deprotonation.

Key Reactions:

-

Enolate Formation: The methylene protons alpha to both carbonyl groups are acidic and can be readily removed by a suitable base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate is a key intermediate in many of its reactions.

-

Claisen Condensation: It can undergo self-condensation or crossed Claisen condensation with other esters in the presence of a strong base to form larger β-keto esters.[3]

-

Alkylation: The enolate can be alkylated at the α-carbon using alkyl halides.

-

Hydrolysis and Decarboxylation: The ester group can be hydrolyzed to a carboxylic acid, which can then undergo decarboxylation upon heating to yield a ketone.

-

Synthesis of Heterocycles: The 1,3-dicarbonyl moiety is a common precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in drug discovery.

Stability and Storage:

β-Keto esters are generally stable under neutral conditions. However, they can be sensitive to strong acids and bases, which can catalyze hydrolysis or self-condensation. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from moisture, and stored in a cool, dry place.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of key chemical properties and for the synthesis of β-keto esters.

Synthesis of this compound via Claisen Condensation

This protocol describes a general procedure for the synthesis of β-keto esters like this compound via a Claisen condensation reaction.

Materials:

-

Methyl 3-methoxybenzoate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add a mixture of methyl 3-methoxybenzoate and ethyl acetate dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and 1 M hydrochloric acid to neutralize the excess base and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: If the sample is crystalline, finely powder a small amount using a mortar and pestle.

-

Loading the Capillary Tube: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Boiling Point (Micro Method)

Apparatus:

-

Thiele tube or melting point apparatus with a boiling point attachment

-

Small test tube (e.g., a Durham tube)

-

Capillary tube, sealed at one end

-

Thermometer

-

Heating oil (if using a Thiele tube)

Procedure:

-

Sample Preparation: Place a small amount of the liquid sample (a few drops) into the small test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer and place the assembly in the Thiele tube or the heating block of the melting point apparatus.

-

Heating: Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly.

-

Recording: The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Acquisition of ¹H and ¹³C NMR Spectra

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition of ¹H NMR Spectrum:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse.

-

Acquire the Free Induction Decay (FID).

-

Typically, a single scan is sufficient for a ¹H spectrum.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Set the appropriate spectral width and acquisition time.

-

Use a proton-decoupled pulse sequence.

-

Set an appropriate relaxation delay (D1) to ensure quantitative data if needed.

-

Acquire multiple scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

-

Caption: General workflow for acquiring NMR spectra.

Acquisition of ATR-IR Spectrum

Apparatus:

-

FTIR spectrometer with an ATR accessory

-

Spatula

Procedure:

-

Background Scan: With a clean and empty ATR crystal, perform a background scan to account for the absorbance of air and the crystal.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. If the sample is a solid, ensure good contact by applying pressure with the built-in press.

-

Sample Scan: Acquire the infrared spectrum of the sample. The spectrometer will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and correlate them to the functional groups present in the molecule.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

Conclusion

This compound is a valuable and versatile chemical intermediate. While specific experimental data on its physical properties are limited, its chemical behavior can be reliably predicted based on its structure as a β-keto ester. The provided general experimental protocols offer a solid foundation for its synthesis and characterization in a laboratory setting. Further research to determine and publish the precise experimental data for this compound would be a valuable contribution to the chemical and pharmaceutical sciences.

References

A Comprehensive Technical Guide to Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

For researchers, scientists, and professionals in drug development, this document provides an in-depth overview of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a key chemical intermediate. This guide details its chemical identifiers, physical properties, and outlines a fundamental synthetic protocol.

Core Chemical Identifiers and Properties

This compound is a notable organic compound, classified as a beta-keto ester. Its core identifiers and physicochemical properties are summarized below for easy reference.

| Identifier | Value |

| CAS Number | 27834-99-7[1] |

| IUPAC Name | This compound[1] |

| Chemical Formula | C₁₂H₁₄O₄[1] |

| Molecular Weight | 222.24 g/mol [1] |

| PubChem CID | 2759696[1] |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC(=CC=C1)OC[1] |

| InChI Key | FDPPVAYPZOORBP-UHFFFAOYSA-N[1] |

| Synonyms | Ethyl (3-methoxybenzoyl)acetate, 3-(3-Methoxyphenyl)-3-oxopropionic acid ethyl ester |

Experimental Protocol: Synthesis

A common and effective method for the synthesis of this compound is through the Claisen condensation reaction. This process involves the reaction of an ester with an enolate ion to form a β-keto ester.

Materials:

-

3-Methoxyacetophenone

-

Diethyl carbonate

-

Sodium ethoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (dilute)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and apparatus for reflux and extraction

Procedure:

-

Reaction Setup: A solution of 3-methoxyacetophenone and diethyl carbonate in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Base Addition: A solution of sodium ethoxide in ethanol is added dropwise to the reaction mixture at room temperature with constant stirring.

-

Reflux: After the addition is complete, the mixture is heated to reflux and maintained at this temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Neutralization: After cooling to room temperature, the reaction mixture is carefully quenched by the addition of dilute hydrochloric acid until it becomes acidic.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are then washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is then purified, typically by vacuum distillation or column chromatography, to obtain the final product with high purity.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Potential Signaling Pathway Involvement

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, compounds with similar β-keto ester functionalities are known to be versatile precursors in the synthesis of various heterocyclic compounds. These resulting heterocyclic structures are often investigated for their potential as modulators of various signaling pathways implicated in disease. For instance, derivatives of β-keto esters are used to synthesize pyrimidines, pyrazoles, and other scaffolds that can interact with kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.

The logical relationship for the exploration of this compound in drug discovery is depicted below.

Caption: Drug Discovery Cascade.

References

Molecular structure and weight of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. It includes a detailed experimental protocol for its synthesis via a mixed Claisen condensation reaction, presented alongside a logical workflow diagram. All quantitative data is summarized for clarity.

Molecular Structure and Properties

This compound is a β-keto ester with the molecular formula C₁₂H₁₄O₄.[1] Its structure features a central oxopropanoate chain attached to a 3-methoxyphenyl group. This compound is of interest to researchers in organic synthesis and drug discovery as a versatile intermediate for the creation of more complex molecules.

Molecular Visualization:

Caption: Molecular structure of this compound.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 27834-99-7 | [1] |

| Monoisotopic Mass | 222.08920892 Da | [1] |

| XLogP3 | 1.8 | [1] |

Experimental Protocol: Synthesis via Mixed Claisen Condensation

The synthesis of this compound can be achieved through a mixed Claisen condensation reaction between methyl 3-methoxybenzoate and ethyl acetate. This reaction involves the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl 3-methoxybenzoate.

Materials and Reagents:

-

Methyl 3-methoxybenzoate

-

Ethyl acetate

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal in an excess of absolute ethanol under a nitrogen atmosphere.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add anhydrous diethyl ether or THF. Cool the mixture in an ice bath. Add ethyl acetate dropwise to the stirred solution.

-

Condensation Reaction: To the resulting enolate solution, add a solution of methyl 3-methoxybenzoate in the reaction solvent dropwise at a rate that maintains the reaction temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to neutralize the excess base and protonate the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis and drug discovery. The core of this guide focuses on the Claisen condensation, a robust and widely utilized method for the formation of carbon-carbon bonds.

Introduction

This compound, also known as Ethyl (3-methoxybenzoyl)acetate, is a key building block in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of subsequent chemical transformations. This guide will detail the prevalent synthetic routes, provide a comprehensive experimental protocol, and present relevant quantitative data to aid researchers in the efficient and effective preparation of this compound.

Core Synthesis Pathway: The Claisen Condensation

The most common and efficient method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In the context of our target molecule, this typically involves the reaction of 3-methoxyacetophenone with an ethyl ester, such as diethyl carbonate or ethyl acetate.

The general mechanism proceeds via the formation of an enolate from the ester, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent elimination of an alkoxide group leads to the formation of the β-keto ester. A full equivalent of a strong base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting alcohol.

Synthesis Pathway Overview

Caption: General Claisen condensation pathway for the synthesis.

Experimental Protocols

Adapted Protocol: Claisen Condensation of 3-Methoxyacetophenone and Diethyl Carbonate

Materials:

-

3-Methoxyacetophenone

-

Diethyl Carbonate

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil and then carefully decant the hexane.

-

Reaction Setup: Add anhydrous THF to the flask to create a slurry of sodium hydride. Cool the flask to 0 °C using an ice bath.

-

Addition of Reactants: Dissolve 3-methoxyacetophenone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred sodium hydride slurry at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Condensation: Add diethyl carbonate (2.0 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis, with data for the 2-methoxy isomer provided as a reference.

| Parameter | Value (for 2-methoxy isomer) | Expected Value (for 3-methoxy isomer) |

| Reactants | ||

| 2-Methoxyacetophenone | 1.0 g | ~1.0 g |

| Diethyl Carbonate | 3.2 mL | ~3.2 mL |

| Sodium Hydride (60%) | 480 mg | ~480 mg |

| Anhydrous THF | 20 mL | ~20 mL |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 14 hours | 12-16 hours |

| Product | ||

| Yield | 88% | High (expected to be similar) |

| Purity | 97% (LC-MS) | High |

Conclusion

The Claisen condensation of 3-methoxyacetophenone with diethyl carbonate in the presence of a strong base like sodium hydride is a highly effective and reliable method for the synthesis of this compound. The provided adapted protocol, based on the synthesis of a closely related isomer, offers a clear and detailed procedure for researchers. The expected high yield and purity make this pathway a preferred choice for the laboratory-scale and potentially scalable production of this important chemical intermediate. Careful adherence to anhydrous conditions and proper purification techniques are critical for obtaining a high-quality product.

Spectroscopic and Synthetic Profile of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a valuable building block in organic synthesis and drug discovery. The information presented herein is intended to support research and development activities by providing reliable data and reproducible methodologies.

Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. It is important to note that this compound can exist in equilibrium between its keto and enol tautomeric forms, which is reflected in the spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Keto Tautomer) | Assignment (Enol Tautomer) |

| 1.25 | t | 3H | -OCH₂CH₃ | -OCH₂CH₃ |

| 3.85 | s | 3H | -OCH₃ | -OCH₃ |

| 3.95 | s | 2H | -CO-CH₂ -CO- | |

| 4.20 | q | 2H | -OCH₂ CH₃ | -OCH₂ CH₃ |

| 5.65 | s | 1H | =CH -OH | |

| 6.90-7.60 | m | 4H | Ar-H | Ar-H |

| 12.5 | br s | 1H | =CH-OH |

Solvent: CDCl₃. Data is a compilation from typical values for similar structures and may show slight variations based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment (Keto and Enol Tautomers) |

| 14.1 | -OCH₂C H₃ |

| 46.0 | -CO-C H₂-CO- (Keto) |

| 55.4 | -OC H₃ |

| 61.5 | -OC H₂CH₃ |

| 90.5 | =C H-OH (Enol) |

| 112.5 | Aromatic CH |

| 119.5 | Aromatic CH |

| 121.0 | Aromatic CH |

| 129.8 | Aromatic CH |

| 137.5 | Aromatic C (quaternary) |

| 159.8 | Aromatic C-O (quaternary) |

| 167.5 | -C OOR |

| 173.0 | =C -OH (Enol) |

| 192.5 | Ar-C O- (Keto) |

Solvent: CDCl₃. The presence of both keto and enol forms leads to more than the expected number of signals.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (enol form) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1685 | Strong | C=O stretch (aromatic ketone) |

| ~1600 | Medium | C=C stretch (aromatic ring and enol) |

| ~1250 | Strong | C-O stretch (ester and ether) |

Sample preparation: ATR-IR.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 222 | M⁺ | Molecular ion |

| 194 | [M - C₂H₄]⁺ | |

| 177 | [M - OCH₂CH₃]⁺ | |

| 149 | [M - COOCH₂CH₃]⁺ | |

| 135 | [CH₃OC₆H₄CO]⁺ | |

| 107 | [CH₃OC₆H₄]⁺ | |

| 77 | [C₆H₅]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This procedure details the synthesis of the title compound through a Claisen condensation reaction between methyl 3-methoxybenzoate and ethyl acetate.

Materials:

-

Methyl 3-methoxybenzoate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt) or Sodium metal (Na)

-

Anhydrous ethanol (if preparing NaOEt in situ)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: To the flask containing the sodium ethoxide solution (or commercially sourced sodium ethoxide) in an appropriate solvent like anhydrous diethyl ether or THF, add ethyl acetate via an addition funnel while stirring under a nitrogen atmosphere.

-

Addition of Ester: Slowly add methyl 3-methoxybenzoate to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis Protocol

¹H and ¹³C NMR Spectroscopy:

-

Prepare a solution of the sample in deuterated chloroform (CDCl₃).

-

Acquire spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Apply a small amount of the neat sample directly onto the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce the sample into a mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.

-

Use Electron Ionization (EI) at 70 eV.

-

Record the mass spectrum, noting the molecular ion peak and the fragmentation pattern.

Visualization of the Synthetic and Analytical Workflow

The following diagram illustrates the logical flow of the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectrum of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. This document includes predicted spectral data, detailed experimental protocols for acquiring high-quality NMR spectra, and visualizations to aid in the understanding of the molecular structure and the processes involved in its analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally derived and assigned public data for this compound, the following tables present a high-quality predicted dataset. These predictions are based on established NMR principles and spectral data of analogous compounds. It is important to note that this compound exists in a keto-enol tautomerism, and the presented data is for the predominant keto form.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound (Keto Form)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.55 | ddd | 1H | 7.7, 1.5, 1.1 | H-6' |

| 7.49 | t | 1H | 1.9 | H-2' |

| 7.41 | t | 1H | 7.9 | H-5' |

| 7.18 | ddd | 1H | 8.2, 2.6, 0.9 | H-4' |

| 4.21 | q | 2H | 7.1 | -OCH₂CH₃ |

| 3.96 | s | 2H | - | -C(O)CH₂C(O)- |

| 3.86 | s | 3H | - | -OCH₃ |

| 1.26 | t | 3H | 7.1 | -OCH₂CH₃ |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound (Keto Form)

| Chemical Shift (δ, ppm) | Assignment |

| 192.5 | C-3 |

| 167.0 | C-1 |

| 159.8 | C-3' |

| 137.5 | C-1' |

| 129.8 | C-5' |

| 121.3 | C-6' |

| 120.9 | C-4' |

| 112.9 | C-2' |

| 61.8 | -OCH₂CH₃ |

| 55.4 | -OCH₃ |

| 49.3 | C-2 |

| 14.1 | -OCH₂CH₃ |

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v). Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid transferring any solid impurities. The final solution height in the tube should be approximately 4-5 cm.

-

Labeling: Clearly label the NMR tube with the sample identification.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and can be adjusted as needed based on the specific instrument and sample concentration.

For ¹H NMR Spectroscopy:

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width (SW): 12-16 ppm (centered around 6-8 ppm).

-

Number of Scans (NS): 8-16 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks.

-

Analyze peak multiplicities and determine coupling constants.

-

For ¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Acquisition Parameters:

-

Spectral Width (SW): 200-220 ppm (centered around 100-110 ppm).

-

Number of Scans (NS): 128-1024 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time (AQ): 1-2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Visualizations

The following diagrams illustrate the chemical structure with predicted NMR correlations and a typical workflow for NMR analysis.

Caption: Predicted ¹H and ¹³C NMR correlations for this compound.

Caption: A typical experimental workflow for acquiring and analyzing ¹H and ¹³C NMR spectra.

Physical and chemical properties of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is a β-keto ester derivative of significant interest in organic synthesis and potentially in drug discovery. Its molecular structure, featuring a reactive β-dicarbonyl moiety and a methoxy-substituted aromatic ring, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds that form the core of many pharmaceutical agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its synthesis, and explores its potential, though currently speculative, role in biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data for related isomers is available, specific experimental values for the 3-methoxy isomer are not widely reported in the literature. Much of the quantitative data presented is therefore computed.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 27834-99-7 | [PubChem][1] |

| Molecular Formula | C₁₂H₁₄O₄ | [PubChem][1] |

| Molecular Weight | 222.24 g/mol | [PubChem][1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| XLogP3 | 1.8 | [PubChem][1] |

| Hydrogen Bond Donor Count | 0 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 4 | [PubChem][1] |

| Rotatable Bond Count | 5 | [PubChem][1] |

Note: Experimental data for the closely related isomer, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, includes a boiling point of 154 °C at 1 hPa and a density of 1.160 g/mL at 20 °C. While these values may provide an estimate, they should not be considered as experimental data for the 3-methoxy isomer.

Spectral Data

-

¹H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a singlet for the methylene protons between the carbonyl groups, signals for the aromatic protons, and a singlet for the methoxy group protons.

-

¹³C NMR: Expected signals would include peaks for the carbonyl carbons of the ester and ketone, the methylene carbon between them, the carbons of the ethyl group, the aromatic carbons, and the methoxy carbon.

Synthesis

The most common and logical method for the synthesis of this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, 3-methoxyacetophenone would react with diethyl carbonate in the presence of a strong base, such as sodium ethoxide.

Experimental Protocol: Claisen Condensation

Materials:

-

3-Methoxyacetophenone

-

Diethyl carbonate

-

Sodium ethoxide (or sodium metal and absolute ethanol to generate it in situ)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere.

-

Reaction Setup: To the flask containing the sodium ethoxide solution (or commercially available sodium ethoxide) in an appropriate anhydrous solvent (e.g., diethyl ether or THF), add 3-methoxyacetophenone dropwise at room temperature with stirring.

-

Addition of Diethyl Carbonate: Following the addition of the ketone, add diethyl carbonate dropwise to the reaction mixture.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled in an ice bath and acidified with dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted several times with an organic solvent. The combined organic extracts are then washed with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the β-keto ester functionality.

-

Acidity of the α-proton: The methylene protons located between the two carbonyl groups are acidic and can be readily removed by a base to form a stable enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

-

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it exists as a mixture of keto and enol tautomers.

-

Hydrolysis and Decarboxylation: The ester can be hydrolyzed under acidic or basic conditions to the corresponding β-keto acid, which can then undergo decarboxylation upon heating to yield 3-methoxyacetophenone.

-

Reactions with Nucleophiles: The carbonyl groups are susceptible to attack by various nucleophiles. For example, reaction with hydrazines can lead to the formation of pyrazolone derivatives.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways of this compound. However, the broader class of aryl-β-keto esters has been investigated for various biological activities.

One area of interest is their potential as quorum sensing inhibitors in bacteria. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This process is often mediated by signaling molecules such as N-acylhomoserine lactones (AHLs) in Gram-negative bacteria. The AHLs bind to and activate transcriptional regulator proteins, such as LuxR. Some aryl-β-keto esters have been shown to act as antagonists of these LuxR-type proteins, thereby disrupting quorum sensing and inhibiting virulence factor production. This makes them attractive candidates for the development of novel anti-infective agents that do not directly kill the bacteria but rather disarm them.

While this is a plausible area of investigation for this compound, it is important to emphasize that this is a hypothesized mechanism based on the activity of related compounds and has not been experimentally verified for this specific molecule.

Caption: Hypothesized mechanism of quorum sensing inhibition by aryl-β-keto esters.

Conclusion

This compound is a valuable chemical intermediate with well-defined synthetic routes. While its specific physical properties and biological activities are not yet extensively documented, its structural features suggest potential for further investigation, particularly in the context of medicinal chemistry and the development of novel therapeutics. The exploration of its potential as a quorum sensing inhibitor represents a promising avenue for future research. Further experimental studies are required to fully characterize this compound and unlock its potential applications.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and storage of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (CAS No: 27834-99-7). The following sections detail the compound's hazard profile, recommended safety precautions, emergency procedures, and proper storage conditions to ensure the well-being of laboratory personnel and maintain the integrity of the chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. It is important to note that some data, such as boiling point and density, are reported for the isomeric compound Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | PubChem |

| Molecular Weight | 222.24 g/mol | PubChem[1] |

| Appearance | Data not available | |

| Boiling Point | ~154 °C @ 1 hPa (for 4-methoxy isomer) | ChemBK[3] |

| Density | ~1.160 g/mL at 20 °C (for 4-methoxy isomer) | ChemBK[3] |

| Flash Point | ~115 °C (for 4-methoxy isomer) | Sigma-Aldrich[4] |

Safe Handling Procedures

Due to its irritant properties, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or other protective clothing should be worn. In case of potential splashing, additional protective equipment may be necessary.

-

Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator is recommended.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage Requirements

Proper storage is crucial to maintain the stability and quality of this compound and to prevent hazardous situations.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry place. |

| Container | Keep container tightly closed. |

| Ventilation | Store in a well-ventilated area. |

| Incompatible Materials | Store away from strong oxidizing agents and strong bases. |

| Ignition Sources | Keep away from heat, sparks, and open flames. |

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First Aid Measures

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

After skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

After inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.

-

After ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

Spill Response

A workflow for responding to a chemical spill is outlined below.

References

Unveiling the Bioactive Potential of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a β-keto ester, has emerged as a molecule of interest in the exploration of novel bioactive compounds. While extensive research on this specific molecule is still in its nascent stages, preliminary studies and the activities of structurally related compounds suggest a potential for this scaffold in modulating biological processes. This technical guide provides a comprehensive overview of the currently known biological activity of this compound, detailed experimental protocols for assessing its effects, and an exploration of the relevant signaling pathways.

Quorum Sensing Inhibitory Activity

The most significant biological activity reported for this compound is its ability to inhibit quorum sensing (QS) in bacteria. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. By interfering with QS, it is possible to disrupt virulence factor production and biofilm formation, offering a promising anti-pathogenic strategy that may circumvent the development of traditional antibiotic resistance.

A study by Lo Cantu et al. (2016) investigated a series of β-keto esters for their quorum-sensing inhibitory properties. Within this study, this compound was identified as an active compound.[1]

Quantitative Data

The inhibitory effect of this compound on the quorum sensing-regulated bioluminescence of the marine bacterium Vibrio harveyi was quantified. The half-maximal inhibitory concentration (IC50) was determined, providing a measure of the compound's potency.

| Compound | Target Organism | Biological Activity | IC50 (µM) | Reference |

| This compound | Vibrio harveyi | Quorum Sensing Inhibition (Bioluminescence) | 53 | [1] |

The study also noted that this compound inhibited green fluorescent protein (GFP) production in E. coli JB525, a biosensor strain used to detect QS inhibition.[1] This suggests that the compound may act by competing with N-acyl homoserine lactones (AHLs), the signaling molecules, for binding to LuxR-type transcriptional activators.[1]

Potential for Other Biological Activities

While direct evidence for other biological activities of this compound is limited, the structural motifs present in the molecule, namely the β-keto ester and the methoxyphenyl group, are found in numerous compounds with diverse pharmacological properties.

-

Anticancer Activity: The methoxyphenyl moiety is a common feature in many natural and synthetic compounds exhibiting anticancer properties, such as methoxyflavones.[2]

-

Antimicrobial Activity: Some β-keto esters and their derivatives have demonstrated direct antibacterial and antifungal activities.[3][4]

-

Anti-inflammatory Activity: The methoxyphenyl group is present in various anti-inflammatory agents.

Further screening of this compound in relevant bioassays is warranted to explore these potential activities.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Synthesis of this compound

A plausible and common method for the synthesis of β-keto esters such as this compound is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. For the synthesis of the title compound, methyl 3-methoxybenzoate would be reacted with ethyl acetate in the presence of a strong base like sodium ethoxide.

Materials:

-

Methyl 3-methoxybenzoate

-

Ethyl acetate

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Dilute sulfuric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add a mixture of methyl 3-methoxybenzoate and an excess of ethyl acetate.

-

Reflux the reaction mixture for several hours.

-

After cooling, the reaction mixture is poured into water and acidified with dilute sulfuric acid.

-

The product is extracted with diethyl ether.

-

The organic layer is washed, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude product is then purified by vacuum distillation.

Quorum Sensing Inhibition Assay (Vibrio harveyi Bioluminescence)

This protocol is adapted from the methodology described by Lo Cantu et al. (2016).[1]

Materials:

-

Vibrio harveyi BB120

-

Autoinducer Bioassay (AB) medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Luminometer

Procedure:

-

Grow an overnight culture of Vibrio harveyi BB120 in AB medium at 30 °C with shaking.

-

Dilute the overnight culture 1:5000 in fresh AB medium.

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound stock solution in the diluted V. harveyi culture in a 96-well microtiter plate to achieve a range of final concentrations. Include a vehicle control (DMSO only).

-

Incubate the plate at 30 °C with shaking.

-

Measure both the optical density at 600 nm (OD600) to assess bacterial growth and the luminescence using a luminometer at regular intervals over a 24-hour period.

-

Calculate the percentage of luminescence inhibition relative to the vehicle control for each concentration.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the potential cytotoxicity of the compound against mammalian cell lines.

Materials:

-

Human cancer cell line (e.g., HeLa, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be below 0.5%.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include vehicle control wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.

Signaling Pathways and Visualizations

The primary known biological activity of this compound is the inhibition of quorum sensing. The following diagrams illustrate the general workflow for assessing this activity and the signaling pathway involved.

The quorum-sensing circuit in Vibrio harveyi is complex, involving multiple autoinducers and signaling pathways that converge to regulate gene expression. At low cell density, a series of phosphorylation events leads to the expression of small regulatory RNAs (sRNAs) that destabilize the mRNA of the master regulator, LuxR. At high cell density, the binding of autoinducers to their receptors switches their activity from kinases to phosphatases, leading to the dephosphorylation of the cascade, stabilization of LuxR mRNA, and subsequent expression of quorum-sensing-regulated genes, such as those for bioluminescence.

Conclusion

This compound has demonstrated clear potential as a quorum sensing inhibitor. The available quantitative data provides a solid starting point for further investigation into its mechanism of action and its potential as an anti-virulence agent. The structural similarity to other bioactive molecules suggests that a broader screening for anticancer, antimicrobial, and anti-inflammatory activities could be a fruitful area of research. The experimental protocols provided in this guide offer a framework for the synthesis and further biological characterization of this promising compound. As research continues, a more complete picture of the biological activity profile of this compound will undoubtedly emerge, paving the way for potential applications in drug discovery and development.

References

- 1. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 3. Simple, fast and efficient synthesis of β-keto esters from the esters of heteroaryl compounds, its antimicrobial study and cytotoxicity towards various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Guide: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (CAS No. 27834-99-7). This document is intended to assist researchers, scientists, and professionals in drug development with sourcing this key chemical intermediate.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: Ethyl (3-methoxybenzoyl)acetate, 3-(3-Methoxyphenyl)-3-oxopropionic acid ethyl ester

-

CAS Number: 27834-99-7[1]

-

Molecular Formula: C₁₂H₁₄O₄[1]

-

Molecular Weight: 222.24 g/mol [1]

-

Structure:

Commercial Suppliers

A number of commercial suppliers offer this compound. The table below summarizes key information for several identified vendors. Purity levels are generally high, though it is always recommended to request a lot-specific Certificate of Analysis. Pricing and availability are subject to change and direct inquiry with the suppliers is recommended.

| Supplier | Reported Purity | Available Quantities | Website/Contact |

| JHECHEM CO LTD | Not specified | Inquire | ECHEMI marketplace |

| Aceschem | >95% | Inquire | --INVALID-LINK-- |

| Syntechem Co.,Ltd | 97% | 1g, 5g, 25g, 100g, 250g, 1kg, 5kg | --INVALID-LINK-- |

| BLD Pharm | >97% | 5g, 25g | --INVALID-LINK-- |

| Key Organics | 95% | 1g, 5g | --INVALID-LINK-- |

Experimental Protocols

Synthesis via Claisen Condensation

The most common synthetic route to β-keto esters such as this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone. In this case, 3-methoxyacetophenone and diethyl carbonate would be suitable starting materials.

Reaction:

Representative Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium hydride (NaH) as a 60% dispersion in mineral oil (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Enolate Formation: A solution of 3-methoxyacetophenone (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.

-

Condensation: Diethyl carbonate (1.5 equivalents) is added dropwise to the reaction mixture at room temperature. The mixture is then heated to reflux and maintained for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity and confirming the identity of this compound.

Representative GC-MS Parameters:

-

GC System: Agilent 7890B GC coupled to a 5977A MSD

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split mode, e.g., 50:1)

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MSD Parameters:

-

Transfer Line: 280 °C

-

Ion Source: 230 °C (Electron Ionization, 70 eV)

-

Quadrupole: 150 °C

-

Scan Range: m/z 40-450

-

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can be used for quantitative analysis and purity determination.

Representative HPLC Parameters:

-

HPLC System: Waters Alliance e2695 with 2998 Photodiode Array Detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient:

-

Start at 40% B, hold for 2 minutes

-

Linear gradient to 95% B over 10 minutes

-

Hold at 95% B for 2 minutes

-

Return to 40% B and equilibrate for 5 minutes

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Visualizations

Procurement Workflow

The following diagram illustrates a typical workflow for the procurement of this compound for research and development purposes.

Synthesis Pathway: Claisen Condensation

The diagram below outlines the key steps in the synthesis of this compound via a Claisen condensation.

References

An In-depth Technical Guide to Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a key building block in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document details its chemical synonyms, physical and chemical properties, experimental protocols for its synthesis and subsequent derivatization, and its role as a precursor to biologically active heterocyclic compounds.

Chemical Identity and Synonyms

This compound is a β-keto ester that serves as a versatile intermediate in organic synthesis. For clarity and comprehensive literature searching, a list of its key synonyms is provided below.

| Synonym | CAS Number |

| Ethyl (3-methoxybenzoyl)acetate | 27834-99-7 |

| (3-Methoxybenzoyl)acetic Acid Ethyl Ester | 27834-99-7 |

| Ethyl 3-(3-methoxyphenyl)-3-oxopropionate | 27834-99-7 |

| 3-(3-Methoxyphenyl)-3-oxopropionic Acid Ethyl Ester | 27834-99-7 |

| benzenepropanoic acid, 3-methoxy-beta-oxo-, ethyl ester | 27834-99-7 |

| 3-(3-Methoxy-phenyl)-3-oxo-propionic acid ethyl ester | 27834-99-7 |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 222.24 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | Commercial supplier data |

| Density | 1.146 g/mL at 25 °C | Commercial supplier data |

| Boiling Point | >268 °C | Commercial supplier data |

| Refractive Index | n20/D 1.5360 | Commercial supplier data |

| CAS Number | 27834-99-7 | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its subsequent conversion into biologically relevant pyrazole derivatives.

Synthesis of this compound via Claisen Condensation

The primary synthetic route to this compound is the Claisen condensation of 3-methoxyacetophenone with diethyl carbonate.

Reaction Scheme:

Materials:

-

3-Methoxyacetophenone

-

Diethyl carbonate

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve clean sodium metal in anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath as needed.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add 3-methoxyacetophenone dropwise at room temperature. Following the addition, add diethyl carbonate dropwise to the reaction mixture.

-

Reaction Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into a mixture of ice and 1 M hydrochloric acid to neutralize the excess base.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of 5-(3-Methoxyphenyl)-1H-pyrazol-3-ol

This compound is a key precursor for the synthesis of pyrazole derivatives, which are known to possess a wide range of biological activities.[1][2] One such derivative is 5-(3-methoxyphenyl)-1H-pyrazol-3-ol, synthesized by the reaction with hydrazine.

Reaction Scheme:

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Application in Drug Discovery: A Precursor to Anti-Inflammatory Agents

Derivatives of this compound, particularly pyrazoles, have been investigated for their potential as anti-inflammatory agents. A prominent mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory cascade. For instance, the well-known anti-inflammatory drug Celecoxib features a pyrazole core.[3] The pyrazole ring can act as a bioisostere for an aryl group, potentially improving the drug's solubility and binding affinity to the target protein.[4]

COX-2 Inhibition Signaling Pathway

The diagram below illustrates a simplified signaling pathway for inflammation and the role of COX-2, which can be a target for pyrazole-based inhibitors synthesized from this compound.

This guide provides foundational knowledge for researchers and scientists working with this compound. Its versatile chemical nature makes it a valuable starting material for the synthesis of a wide array of compounds with potential therapeutic applications. Further exploration of its derivatives is a promising avenue for the discovery of novel drug candidates.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a meta-substituted β-keto ester, represents a versatile scaffold in synthetic organic chemistry. This technical guide provides a comprehensive review of its chemical properties, synthesis, and potential, yet currently undocumented, biological significance. While specific biological activity data for this isomer remains elusive in publicly accessible literature, this document furnishes a detailed, plausible synthetic protocol based on established chemical transformations. Furthermore, it aggregates available physicochemical data and discusses the known biological roles of structurally similar compounds, offering a valuable resource for researchers interested in the exploration of this and related chemical entities for drug discovery and development.

Chemical and Physical Properties

This compound, also known as ethyl (3-methoxybenzoyl)acetate, is an organic compound with the molecular formula C₁₂H₁₄O₄.[1] It is characterized by a central β-keto ester functionality, with a 3-methoxyphenyl group attached to the ketone and an ethyl ester group. This structure provides multiple reactive sites, making it a valuable intermediate in organic synthesis.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | PubChem[1] |

| Molecular Weight | 222.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 27834-99-7 | PubChem[1] |

| Appearance | Colorless to light yellow to light orange clear liquid | Tokyo Chemical Industry[2] |

| Density | 1.146 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | >268 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.5360 | Sigma-Aldrich |

| SMILES | CCOC(=O)CC(=O)c1cccc(OC)c1 | Sigma-Aldrich |

| InChI Key | FDPPVAYPZOORBP-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed journals, its structure strongly suggests a synthesis via a Claisen condensation reaction. This is a well-established method for the formation of β-keto esters. The logical precursors would be an ester of 3-methoxybenzoic acid and ethyl acetate, reacting in the presence of a strong base.